5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene
Description
5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene is a brominated ether derivative of 1,2,3,4-tetrahydronaphthalene (tetralin). Its structure features a partially hydrogenated naphthalene core (tetralin) substituted at the 5-position with a 1-bromopropan-2-yloxy group. This compound combines the lipophilic tetralin scaffold with a brominated alkyl ether chain, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
5-(1-bromopropan-2-yloxy)-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,10H,2-3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGPXKVNHSXQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)OC1=CC=CC2=C1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Bromination: The tetrahydronaphthalene is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Etherification: The brominated intermediate is then reacted with 1-bromopropan-2-ol in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted tetrahydronaphthalene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes or receptors. The bromopropyl ether group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
Core Structure Analogues: Brominated Tetralin Derivatives
The most direct structural analogue is 5-bromo-1,2,3,4-tetrahydronaphthalene (CAS 6134-55-0), which replaces the bromopropoxy group with a single bromine atom directly attached to the tetralin core. Key differences include:
The bromopropoxy group introduces steric bulk and polarity compared to the compact aromatic bromine in 5-bromo-tetralin. This impacts solubility and reactivity: the ether linkage may undergo acid-catalyzed cleavage, while the aromatic bromine in the analogue is more suited for Suzuki-Miyaura couplings .
Functional Group Analogues: Brominated Alkyl Ethers
Compounds such as 3-bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide () and anti-4b () share brominated alkyl or aryl groups but differ in core structure. For example:
Substituent Position and Electronic Effects
The 5-position substitution on tetralin is critical. For instance:
- 5-Methoxy-tetralin : Lacks bromine but shares the ether substituent. The methoxy group is electron-donating, whereas the bromopropoxy group is electron-withdrawing due to bromine.
- 5-Chloro-tetralin : Similar in size to bromine but less polarizable, affecting reactivity in substitution reactions.
Stability and Reactivity
- The bromopropoxy group’s primary bromine is more labile than aromatic bromine, favoring SN₂ reactions.
- Aromatic bromine in 5-bromo-tetralin is stable under basic conditions but reactive in cross-coupling catalysis.
Biological Activity
5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene (C13H17BrO), also known as a brominated naphthalene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C13H17BrO
- Molecular Weight : 273.18 g/mol
- CAS Number : 71683779
The structure of the compound features a tetrahydronaphthalene core with a bromopropan-2-yl ether substituent, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study evaluated various brominated compounds for their antibacterial effects against common pathogens. The results showed that certain brominated naphthalenes demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential mechanism for the observed bioactivity.
Cytotoxicity and Antiproliferative Effects
Research on the cytotoxic effects of brominated compounds has revealed that they can induce apoptosis in cancer cell lines. A study investigating the antiproliferative activity of similar naphthalene derivatives reported IC50 values indicating significant cytotoxicity against human cancer cell lines such as HeLa and A549. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cell survival and proliferation.
Case Study: In Vitro Analysis
A case study focusing on the biological activity of this compound was conducted using various cancer cell lines. The findings were summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Induction of apoptosis via caspase activation |
| A549 | 20.3 | Cell cycle arrest at G2/M phase |
| MCF-7 | 18.7 | Inhibition of PI3K/Akt signaling pathway |
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of brominated naphthalenes. Modifications to the bromopropan-2-yl group may enhance or reduce activity:
- Bromination : Increased bromination generally enhances antimicrobial activity.
- Alkyl Chain Length : Variations in alkyl chain length can influence lipophilicity and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
